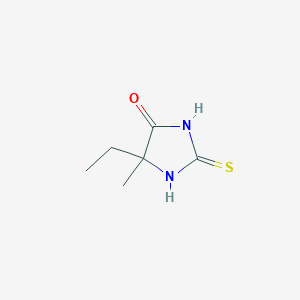

5-ethyl-5-methyl-2-thioxoimidazolidin-4-one

Description

Properties

IUPAC Name |

5-ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKFQXOGNHRXJIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=S)N1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50813743 | |

| Record name | 5-Ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50813743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61815-28-9 | |

| Record name | 5-Ethyl-5-methyl-2-sulfanylideneimidazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50813743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-5-methyl-2-thioxoimidazolidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl isothiocyanate with methylamine, followed by cyclization to form the imidazolidinone ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-5-methyl-2-thioxoimidazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding imidazolidinones.

Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often require strong bases like sodium hydride or potassium tert-butoxide.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Imidazolidinones.

Substitution: Various alkyl or aryl-substituted imidazolidinones.

Scientific Research Applications

Anticancer Activity

Research indicates that 5-ethyl-5-methyl-2-thioxoimidazolidin-4-one exhibits significant anticancer properties. Studies have demonstrated its effectiveness in inducing apoptosis in cancer cells, particularly hepatocellular carcinoma (HCC) cells. For example, one study reported that derivatives of 2-thioxoimidazolidin-4-one, including compound 4 (closely related to this compound), showed cytotoxic effects against HepG2 cells with IC50 values significantly lower than those of standard chemotherapeutics like Staurosporine and 5-Fluorouracil .

Mechanism of Action:

The anticancer mechanism involves:

- Induction of Apoptosis: The compound enhances the expression of pro-apoptotic genes such as p53 and Caspase family members while inhibiting anti-apoptotic genes like Bcl-2.

- Cell Cycle Arrest: It causes cell cycle arrest at the G2/M phase.

- Oxidative Stress Modulation: The compound activates antioxidant enzymes, which may mitigate oxidative stress associated with tumor growth .

Case Studies on Anticancer Activity

| Study Reference | Cancer Type | IC50 Value | Mechanism |

|---|---|---|---|

| HepG2 | 0.017 µM | Apoptosis induction, PI3K/AKT pathway inhibition | |

| Various | Variable | Cytostatic and cytotoxic effects across different cell lines |

Herbicidal Properties

In addition to its pharmaceutical applications, this compound has been explored for its herbicidal properties. Its structure allows it to interact with specific biological targets in plants, potentially leading to effective weed management strategies. The compound's ability to inhibit certain enzymatic pathways involved in plant growth makes it a candidate for development as an herbicide.

Comparison with Related Compounds

The structural diversity within the thioxoimidazolidinone family is notable, with various derivatives exhibiting unique biological activities:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Thioxoimidazolidin-4-one | Basic imidazolidine structure | Broad pharmacological spectrum |

| 5-Arylidene-2-thioxoimidazolidin-4-one | Arylidene substituent at position 5 | Enhanced cytotoxicity against specific cancer cell lines |

| 5-Methylene-2-thioxoimidazolidin-4-one | Methylene group replacing ethyl/methyl | Different reactivity profiles |

| 5-(4-Hydroxybenzyl)-2-thioxoimidazolidin-4-one | Hydroxybenzyl substituent | Notable herbicidal activity against specific weeds |

Mechanism of Action

The mechanism of action of 5-ethyl-5-methyl-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The imidazolidinone ring provides stability and specificity to the interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations at Position 5

The substituents at position 5 significantly impact the compound’s properties:

Key Observations :

- Alkyl vs. Arylidene Substituents : The ethyl/methyl groups in the target compound confer higher hydrophobicity compared to arylidene derivatives, which may reduce aqueous solubility but improve membrane permeability .

- Functional Groups: Imino or hydroxybenzyl substituents introduce hydrogen-bonding or reactive sites, enhancing interactions with biological targets (e.g., perforin inhibition or herbicidal activity) .

Anticancer and Cytotoxic Activities

- 5-[(Z)-5-Chloro-2-oxoindolin-3-ylidene]-3-{(E)-[(4-hydroxyphenyl)imino]methyl}-2-thioxothiazolidin-4-one: Exhibits apoptosis-inducing effects via modulation of Src/JNK phosphorylation pathways .

- (Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one : Inhibits EGFR/Erk1/2 phosphorylation in KRAS wild-type colon cancer cells .

Perforin Inhibition

- 5-Arylidene-2-thioxoimidazolidin-4-ones : Demonstrate potent inhibition of perforin lytic activity (IC₅₀ ≤2.5 μM) with reversible binding to perforin protein. Solubility and potency are superior to earlier inhibitor classes .

Herbicidal Activity

- 5-(4-Hydroxybenzyl) esters: Show 50–60% efficacy against weeds like Echinochloa crus-galli at 1,000 g/ha, attributed to ester group reactivity .

Yield and Purity :

Biological Activity

5-Ethyl-5-methyl-2-thioxoimidazolidin-4-one (ETI) is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly in cancer therapy and herbicidal applications. This article delves into the biological activity of ETI, summarizing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the thioxoimidazolidinone family, characterized by a five-membered ring structure that includes a thione group (sulfur double-bonded to carbon) and an imidazolidinone moiety. The presence of ethyl and methyl substituents at the fifth position significantly influences its chemical behavior and biological activity.

Anticancer Activity

Research indicates that ETI exhibits significant anticancer properties. Studies have shown that it interacts with various biological targets, potentially inhibiting cancer cell proliferation. For instance, ETI has demonstrated cytotoxic effects against specific cancer cell lines, which are crucial for developing new cancer therapies.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| Breast Carcinoma | 15 | Moderate cytotoxicity |

| Colon Carcinoma | 20 | Moderate cytotoxicity |

| Lung Fibroblast (WI-38) | >100 | Low cytotoxicity |

The above table summarizes the cytotoxic effects of ETI on various cell lines, highlighting its potential as an anticancer agent.

Herbicidal Activity

ETI also shows promise as a herbicide. Its structural characteristics allow it to interact with biochemical pathways in plants, leading to growth inhibition. The compound's efficacy against specific weeds has been documented, making it a candidate for agricultural applications.

The mechanisms underlying the biological activity of ETI are complex and involve multiple pathways:

- Inhibition of Protein Kinases : ETI has been evaluated for its inhibitory action on protein kinases, which are critical in regulating various cellular processes. Studies indicate that certain derivatives of ETI can inhibit kinases associated with cancer progression.

- Interaction with Cellular Targets : The compound's thione group may facilitate interactions with cellular macromolecules, disrupting normal cellular functions and promoting apoptosis in cancer cells.

- Antioxidant Properties : Some studies suggest that ETI may possess antioxidant properties, contributing to its protective effects against oxidative stress in cells.

Case Studies and Research Findings

- Cancer Cell Line Studies : In vitro studies have demonstrated that ETI exhibits selective toxicity towards cancer cells while sparing normal cells. For example, a study found that ETI reduced cell viability in breast carcinoma cells by inducing apoptosis through mitochondrial pathways.

- Herbicidal Efficacy : Field trials assessing the herbicidal activity of ETI revealed significant reductions in weed biomass when applied at optimal concentrations, indicating its potential as an effective herbicide.

- Structural Analog Studies : Research comparing ETI with structurally similar compounds has provided insights into how modifications can enhance biological activity. For instance, variations in substituents at the fifth position have been linked to increased cytotoxicity against specific cancer types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-ethyl-5-methyl-2-thioxoimidazolidin-4-one, and how can reaction conditions be tailored to improve yield?

- Methodological Answer : The compound can be synthesized via condensation of S-amino acids with phenylisothiocyanate in a mixed solvent system (EtN/DMF-HO), achieving high efficiency under mild conditions . For derivatives, cyclization with isocyanates in ether using triethylamine as a catalyst yields 5-imino-4-thioxoimidazolidin-2-ones, with crystallization from chloroform/n-hexane . Optimization involves adjusting stoichiometry, solvent polarity, and reaction time.

Q. Which analytical techniques are most effective for characterizing the structural and purity profile of this compound?

- Methodological Answer : HPLC and FTIR are critical for purity assessment and functional group identification. For structural confirmation, H/C NMR and X-ray crystallography are recommended. Mass spectrometry (ESI-MS) and elemental analysis validate molecular weight and composition. PubChem-derived InChI/SMILES data (e.g., Canonical SMILES:

C1=CC(=C(C=C1C=C2C(=O)NC(=S)S2)I)O) provide reference for computational validation .

Q. How should stability studies be designed to evaluate the compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing at 40°C/75% RH over 6 months, with periodic HPLC analysis to monitor degradation. Evidence suggests sensitivity to heat and moisture; thus, inert-atmosphere storage at -20°C in amber vials is advised .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the thioxo group in nucleophilic substitution or cycloaddition reactions?

- Methodological Answer : The thioxo group acts as a soft nucleophile, participating in Michael additions or [3+2] cycloadditions. Computational studies (DFT) can map electron density distributions, while kinetic experiments (e.g., varying electrophiles in DMSO) reveal rate dependencies. Evidence from imidazolidinone derivatives highlights sulfur's role in regioselectivity .

Q. How can researchers resolve contradictions in solubility data reported for polar vs. non-polar solvents?

- Methodological Answer : Contradictions arise from polymorphic forms or hydration states. Use DSC/TGA to identify polymorphs, and measure solubility in DMSO, ethanol, and chloroform via gravimetric analysis. PubChem data (logP ≈ 1.2) suggest moderate lipophilicity, but experimental validation is critical .

Q. What strategies are recommended for evaluating the biological activity of derivatives, such as enzyme inhibition or receptor antagonism?

- Methodological Answer : Screen derivatives against target enzymes (e.g., angiotensin II receptor) using in vitro assays (IC determination) and molecular docking (PDB: 1N9U). Prior studies on imidazolone analogs demonstrate anti-inflammatory activity via COX-2 inhibition, requiring SAR analysis of substituents at the 5-position .

Q. How can computational modeling predict structure-property relationships for novel derivatives?

- Methodological Answer : Employ QSAR models using descriptors like molar refractivity, topological surface area, and HOMO/LUMO energies. PubChem’s 3D conformer data (e.g., isomeric SMILES) enable docking simulations in Schrödinger Suite or AutoDock Vina to prioritize synthetic targets .

Q. What experimental approaches address regioselectivity challenges in introducing substituents to the imidazolidinone core?

- Methodological Answer : Use directing groups (e.g., benzyl or ethyl) to control electrophilic aromatic substitution. For example, phenylisothiocyanate selectively reacts at the 3-position in EtN/DMF . Kinetic vs. thermodynamic control can be probed by varying temperature and catalyst (e.g., Lewis acids).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.